D-Mannoheptose-UL-13C7
Description
Properties
Molecular Formula |
¹³C₇H₁₄O₇ |
|---|---|
Molecular Weight |
217.03 |
Synonyms |
D-Glycero-D-galacto-heptose-UL-13C7 |
Origin of Product |
United States |
Advanced Synthetic and Chemoenzymatic Strategies for D Mannoheptose Ul 13c7 and Its Derivatives
Stereoselective Chemical Synthesis Methodologies for D-Mannoheptose Scaffolds
The construction of the D-mannoheptose backbone with precise control over its stereochemistry is the foundational step in synthesizing D-Mannoheptose-UL-13C7. The synthesis of higher-carbon sugars like D-glycero-D-manno-heptose (D,D-Hep) and L-glycero-D-manno-heptose (L,D-Hep) is a recognized challenge in carbohydrate chemistry. nih.govnih.gov Researchers have developed several methodologies to achieve this, primarily through the extension of more common monosaccharides.
One-carbon homologation of D-mannose derivatives is a frequently used strategy. nih.gov This often involves the creation of a C6-aldehyde from a protected mannose derivative, followed by the addition of a one-carbon unit. nih.gov An alternative approach involves a two-carbon homologation of pentose-derived sugars using methods like Wittig olefination followed by osmium-catalyzed dihydroxylation. nih.gov
More recent and efficient approaches feature diastereoselective Mukaiyama-type aldol (B89426) reactions, using D-ribose and L-lyxose as starting materials to produce D,D-Hep and L,D-Hep building blocks, respectively. nih.govresearchgate.net Another notable method describes the synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannose, which involves elongating the carbon chain using mannurono-2,6-lactone and establishing the C-6 configuration in a substrate-controlled manner. rsc.org
For versatile functionalization, a strategy based on orthoester methodology combined with the regioselective cleavage of a tetraisopropyldisiloxyl (TIPDS) protecting group allows for the differentiation of the hydroxyl groups on both D,D-Hep and L,D-Hep scaffolds. nih.gov Furthermore, stereoselective synthesis of β-D-manno-heptopyranosides has been accomplished through a cesium carbonate-mediated anomeric O-alkylation, a method that has proven useful in the total synthesis of bacterial tetrasaccharides. capes.gov.brnih.gov
| Method | Starting Material | Key Reaction(s) | Product | Reference(s) |
| One-Carbon Homologation | D-Mannose Derivatives | C6-Aldehyde formation, C1 addition | D-Mannoheptose | nih.gov |
| Two-Carbon Homologation | Pentodialdofuranose | Wittig Olefination, Dihydroxylation | D-Mannoheptose | nih.gov |
| Aldol Reaction | D-Ribose / L-Lyxose | Mukaiyama-type Aldol Reaction | D,D-Hep / L,D-Hep | nih.govresearchgate.net |
| Lactone-based Elongation | D-Mannose | Mannurono-2,6-lactone utilization | D-glycero-D-manno-heptose-1β,7-bisphosphate | rsc.org |
| Anomeric O-Alkylation | D-Mannoheptoses | Cs₂CO₃-mediated O-alkylation | β-D-Manno-heptopyranosides | capes.gov.brnih.gov |
| Orthoester Methodology | D,D-Hep / L,D-Hep | Orthoester formation, TIPDS cleavage | Differentiated Heptose Scaffolds | nih.gov |
Isotopic Enrichment Techniques for Uniform 13C Labeling of Carbohydrates
Uniform labeling of carbohydrates with carbon-13 (UL-13C) is essential for metabolic flux analysis and NMR-based structural studies. acs.orgnih.gov The primary strategy for producing uniformly labeled complex carbohydrates like this compound involves biosynthesis. Microorganisms or cell cultures capable of producing the target carbohydrate are grown in a defined medium where the sole carbon source is uniformly labeled. nih.gov
The most common and inexpensive precursor for this purpose is U-13C-labeled glucose. nih.govbiorxiv.org Despite the mass difference, metabolic pathways treat 12C and 13C carbons almost identically, allowing the 13C atoms from the glucose to be incorporated into the full carbon skeleton of the synthesized heptose. biorxiv.org This biological conversion bypasses the need for a complex, multi-step chemical synthesis from a simple labeled starting material. For example, a method has been described for the synthesis of a [13C]alpha-mannosyl glycolipid analog starting from [U-13C6]glucose. nih.gov
Another potential carbon source is sodium [1,2-13C2]acetate, which has been used successfully to produce uniformly 13C-labeled proteins and could be adapted for carbohydrate synthesis in appropriate microbial systems. nih.gov The efficiency of label incorporation can be tracked using mass spectrometry or NMR spectroscopy. acs.orgbiorxiv.org For instance, isotope-edited total correlation spectroscopy (ITOCSY) is an NMR technique that can filter spectra from 12C- and 13C-containing molecules, allowing for accurate measurement of 13C enrichment. acs.org
| Labeling Strategy | Precursor | Principle | Application | Reference(s) |
| Microbial Fermentation | [U-13C]-Glucose | Organisms utilize the labeled glucose as the sole carbon source to build complex molecules. | Production of various U-13C labeled natural products, including carbohydrates. | nih.govbiorxiv.org |
| Cell Culture | [U-13C]-Glucose | Similar to microbial fermentation, used for molecules produced by specific cell lines. | Tracing glucose routing to monosaccharide synthesis and cell membrane glycan production. | biorxiv.org |
| Alternative Precursor | [1,2-13C2]-Acetate | Can serve as the sole carbon source for biosynthesis in certain microorganisms. | Primarily demonstrated for proteins, but potentially applicable to carbohydrates. | nih.gov |
| Plant-based Labeling | 13CO₂ | Plants incorporate atmospheric CO₂ into carbohydrates via photosynthesis. | Creating specifically enriched metabolic carbohydrates in plant tissues. | researchgate.net |
Chemoenzymatic Production Routes for D-Mannoheptose Phosphates and Nucleotide Sugars
The biologically active forms of D-mannoheptose are its phosphorylated and nucleotide-activated derivatives, such as ADP-D-glycero-β-D-manno-heptose. Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, is the most effective approach for producing these molecules. nih.govacs.org
The established biosynthetic pathway for ADP-L-glycero-D-manno-heptose serves as a template for these chemoenzymatic routes. acs.orgacs.org The general strategy involves:
Chemical Synthesis of a key starting intermediate, typically D-glycero-D-manno-heptose 7-phosphate (D,D-Hep-7-P).
Enzymatic Phosphorylation at the anomeric C1 position. The kinase domain of the bifunctional enzyme HldE phosphorylates D,D-Hep-7-P using ATP to yield D-glycero-D-manno-heptose 1,7-bisphosphate (HBP). nih.govuniprot.org
Enzymatic Dephosphorylation at the C7 position. The phosphatase GmhB selectively removes the C7-phosphate from HBP to produce D-glycero-D-manno-heptose 1-phosphate (D,D-Hep-1-P). acs.orgnih.gov
Enzymatic Adenylylation . The nucleotidyltransferase domain of HldE then transfers an AMP moiety from another ATP molecule to D,D-Hep-1-P, forming ADP-D-glycero-β-D-manno-heptose and pyrophosphate. nih.govuniprot.org
This series of enzymatic steps can often be performed in a "one-pot" reaction, improving efficiency. nih.gov The enzymes required, such as HldE and GmhB, are typically produced in large quantities through recombinant overexpression in bacteria like E. coli. acs.org This chemoenzymatic approach has also been used to create modified sugar nucleotides to probe enzyme mechanisms, demonstrating its versatility. acs.orgchemrxiv.org
| Step | Enzyme(s) | Substrate | Product | Function | Reference(s) |
| Isomerization | GmhA | Sedoheptulose (B1238255) 7-phosphate | D-glycero-D-manno-heptose 7-phosphate (H7P) | Forms the initial heptose phosphate (B84403). | acs.orgnih.gov |
| Kinase Activity | HldE (kinase domain) | H7P + ATP | D-glycero-D-manno-heptose 1,7-bisphosphate (HBP) + ADP | Phosphorylates the C1 position. | nih.govuniprot.org |
| Phosphatase Activity | GmhB | HBP | D-glycero-D-manno-heptose 1-phosphate (H1P) + Pi | Removes the C7 phosphate. | acs.orgnih.gov |
| Adenylyltransferase Activity | HldE (transferase domain) | H1P + ATP | ADP-D-glycero-β-D-manno-heptose + PPi | Activates the sugar with ADP. | nih.govuniprot.org |
Strategies for Large-Scale Preparation of this compound for Advanced Research Applications
Making this compound available in the quantities required for advanced applications, such as in vivo metabolic studies or detailed NMR analysis, necessitates scalable synthetic strategies. A practical large-scale approach would integrate an efficient chemical synthesis of the heptose scaffold with a robust method for isotopic labeling.
A highly practical synthesis of L-glycero-α-D-manno-heptopyranose has been demonstrated on a greater than 100 mmol scale, yielding over 40 grams of the acetylated product from L-lyxose in a simple four-step sequence. nih.gov This route, along with related indium-mediated acyloxyallylation methods, provides a viable pathway to produce the basic heptose scaffold in large quantities. nih.govfrontiersin.org These methods are being developed with the explicit goal of making D-manno-heptoses commercially available, addressing the current bottleneck in their accessibility. nih.govfrontiersin.org
To achieve uniform 13C labeling on a large scale, this chemical synthesis could be followed by, or replaced with, large-scale microbial fermentation. In this scenario, a microorganism capable of synthesizing D-mannoheptose would be cultured in a large bioreactor using [U-13C]-glucose as the feedstock. The primary challenge in this approach is the high cost of the labeled glucose, which can be a significant financial barrier for producing kilogram quantities. nih.gov
If phosphorylated or nucleotide-activated derivatives are the desired final products, the chemoenzymatic steps must also be scalable. This involves large-scale expression and purification of the necessary enzymes (GmhA, HldE, GmhB) and conducting the enzymatic conversions in large-volume reactors. The combination of a scalable chemical synthesis for the core structure with large-scale biosynthesis for isotopic labeling and subsequent enzymatic modifications represents the most feasible strategy for producing this compound and its derivatives for advanced research.
Elucidation of Biosynthetic Pathways of D Mannoheptose and Its Nucleotide Derivatives
Enzymatic Steps Originating from Sedoheptulose-7-Phosphate
The initial phase of the pathway converts a seven-carbon ketose phosphate (B84403) into an aldose phosphate, followed by phosphorylation, dephosphorylation, and nucleotide activation. In Escherichia coli, the synthesis of the final precursor, ADP-L-glycero-β-D-manno-heptose, requires the sequential action of several key enzymes. asm.orgnih.gov
The first committed step in the biosynthesis of ADP-heptose is the isomerization of D-sedoheptulose 7-phosphate (S7P) to D-glycero-D-manno-heptose 7-phosphate (M7P). nih.govunam.mx This reaction is catalyzed by the enzyme D-sedoheptulose 7-phosphate isomerase, commonly known as GmhA. nih.govwiley.com GmhA is a highly conserved enzyme found in many Gram-negative and some Gram-positive bacteria. wiley.com The enzyme catalyzes the conversion of a ketose phosphate (S7P) to an aldose phosphate (M7P), a crucial step for the subsequent enzymatic modifications. unam.mxresearchgate.net
The reaction mechanism of GmhA is proposed to proceed through an enediol-intermediate. nih.gov Structural and biochemical studies of GmhA from Escherichia coli and Pseudomonas aeruginosa have identified key catalytic residues essential for this isomerization. nih.gov The enzyme appears to adopt two different conformations during the reaction cycle, which involves a reorganization of its quaternary structure. nih.gov In some bacteria, such as Burkholderia pseudomallei, GmhA utilizes a zinc ion in its active site, which stabilizes the closed, active conformation of the enzyme and participates in catalysis. exeter.ac.uknih.gov
Following the isomerization step, the pathway involves a phosphorylation event at the C-1 position of the heptose. In many Gram-negative bacteria, this is carried out by a bifunctional enzyme, HldE, which possesses both kinase and adenylyltransferase activities. nih.govmdpi.com The kinase domain of HldE phosphorylates D-glycero-D-manno-heptose 7-phosphate (M7P) using ATP to produce D-glycero-D-manno-heptose 1,7-bisphosphate (HBP). mdpi.comgenome.jp In other bacteria, such as Burkholderia cenocepacia and Neisseria meningitidis, this kinase activity is performed by a dedicated enzyme, HldA. mdpi.comacs.orgtandfonline.com HldA is structurally similar to the PfkB family of carbohydrate kinases and catalyzes the phosphorylation via an in-line mechanism. acs.org
The subsequent step is the dephosphorylation of HBP at the C-7 position, catalyzed by the phosphatase GmhB, to yield D-glycero-D-manno-heptose 1-phosphate (H1P). nih.govnih.govuniprot.org GmhB is a member of the Haloalkanoic Acid Dehalogenase (HAD) enzyme superfamily and specifically removes the C-7 phosphate group. nih.govnih.gov The anomeric specificity of GmhB often correlates with the specificity of the preceding kinase, indicating a co-evolution of these enzymes within the pathway. nih.govnih.gov For instance, E. coli GmhB shows a strong preference for the β-anomer of its substrate, which is produced by the kinase activity of HldE. uniprot.orgnih.gov The phosphatase activity of GmhB is essential for the subsequent nucleotide activation step. uniprot.org
The activation of the heptose monophosphate is achieved by the transfer of a nucleotide monophosphate, a reaction catalyzed by a nucleotidyltransferase. In organisms with the bifunctional HldE enzyme, its C-terminal adenylyltransferase domain catalyzes the transfer of AMP from ATP to D-glycero-β-D-manno-heptose 1-phosphate, forming ADP-D-glycero-β-D-manno-heptose and pyrophosphate. nih.govwikipedia.org
In bacteria where the kinase and nucleotidyltransferase are separate enzymes, the latter function is carried out by HldC. tandfonline.comresearchgate.net HldC from Burkholderia pseudomallei, for example, is a D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase. researchgate.netnih.gov It belongs to the nucleotidyltransferase α/β phosphodiesterase superfamily and features a conserved T/HXGH sequence motif in its active site. nih.govresearchgate.net Structural studies suggest that the reorientation of a C-terminal helix plays a role in opening and closing the active site during the catalytic cycle. nih.gov This adenylylation step is crucial as it produces the activated sugar-nucleotide precursor required for incorporation into lipopolysaccharides. tandfonline.com
Epimerization and Dehydration Processes in Heptose Biosynthesis (e.g., HldD, 4,6-Dehydratases)
The final steps in the biosynthesis of the LPS precursor often involve epimerization and dehydration reactions to generate the required stereochemistry of the heptose moiety. The enzyme ADP-L-glycero-D-manno-heptose 6-epimerase, also known as HldD (formerly RfaD), catalyzes the inversion of configuration at the C-6 position of the heptose. uniprot.orgacs.org This reaction converts ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose, the final precursor for the LPS inner core in many Gram-negative bacteria. nih.goviucr.org HldD utilizes a tightly bound NADP+ cofactor and is proposed to operate via a two-base mechanism, involving oxidation to a ketone intermediate followed by a stereospecific reduction. acs.orgnih.gov
In some bacteria, particularly for the synthesis of capsular polysaccharides or other surface glycans, further modifications such as dehydration occur. For instance, in Campylobacter jejuni, the biosynthesis of 6-deoxy-heptoses involves a 4,6-dehydratase. wisc.eduwisc.edu This enzyme converts a GDP-heptose into a GDP-6-deoxy-4-keto-heptose intermediate. wisc.edu The reaction proceeds through the formation of a 4-keto intermediate, followed by the elimination of water from the C-5 and C-6 positions. wisc.edu The biosynthesis of 3,6-dideoxy-heptoses in C. jejuni involves a C3-dehydratase that acts on a 6-deoxy-4-keto-heptose intermediate. acs.org These dehydration and subsequent reduction or epimerization steps significantly increase the structural diversity of heptoses found in bacterial glycans. acs.org
Structural Biology and Mechanistic Enzymology of Key D-Mannoheptose Pathway Enzymes
The enzymes of the D-mannoheptose biosynthetic pathway have been the subject of extensive structural and mechanistic studies, providing insights into their function and potential as drug targets.
| Enzyme | Organism(s) Studied | Quaternary Structure | Key Active Site Features / Cofactors | Mechanistic Insights |
| GmhA | E. coli, P. aeruginosa, B. pseudomallei, N. gonorrhoeae | Tetramer nih.govunam.mxwiley.com | Zinc ion (in B. pseudomallei), Conserved E and H residues nih.govwiley.comnih.gov | Isomerization via an enediol-intermediate mechanism; involves conformational changes. nih.govexeter.ac.uk |
| HldA | B. cenocepacia | Homodimer acs.org | Conserved Asp residue, Binds ATP and heptose substrate acs.org | In-line phosphorylation mechanism; belongs to PfkB carbohydrate kinase family. acs.org |
| GmhB | E. coli, H. pylori, B. bronchiseptica | Monomer tandfonline.com | Belongs to HAD superfamily; DXDX(T/V) motif nih.govtandfonline.com | Specific phosphatase for the C-7 position; anomeric specificity correlates with the pathway kinase. nih.govnih.gov |
| HldC | B. pseudomallei | - | Nucleotidyltransferase α/β phosphodiesterase superfamily; T/HXGH motif nih.gov | Catalyzes adenylylation; C-terminal helix movement guides active site conformation. nih.gov |
| HldD | E. coli, B. thailandensis | Dimer/Decamer (pH-dependent) iucr.org | Tightly bound NADP+, Catalytic triad (B1167595) (Tyr, Lys, Asp/Glu) acs.orgiucr.org | Epimerization at C-6 via oxidation-reduction; proposed one-base or two-base mechanism. acs.orgiucr.org |
| 4,6-Dehydratase | C. jejuni | - | Bound NAD+, Conserved Tyr and Glu residues wisc.edu | Dehydration proceeds through a 4-keto intermediate. wisc.edu |
This table provides a summary of key structural and mechanistic features of enzymes in the D-mannoheptose pathway based on available research.
Structural studies, primarily using X-ray crystallography, have revealed the detailed architecture of these enzymes. GmhA from several species forms a tetramer, and its structure in apo, substrate-bound, and product-bound forms suggests significant conformational reorganization during catalysis. nih.gov The discovery of a zinc-binding site in B. pseudomallei GmhA provided a revised catalytic mechanism for that particular ortholog. nih.gov HldA from B. cenocepacia functions as a homodimer, with each protomer containing an α/β core for catalysis. acs.org The structures of HldA in complex with inhibitors have provided valuable information for the development of new antibacterial agents. acs.org The crystal structure of HldC from B. pseudomallei shows a typical nucleotidyltransferase fold with a conserved motif essential for catalysis. nih.gov For HldD, structural analysis has been crucial in understanding how the enzyme facilitates epimerization, with studies on the E. coli and B. thailandensis enzymes supporting an oxidation-reduction mechanism involving its NADP+ cofactor. acs.orgiucr.org
Comparative Biochemical Analysis of D-Mannoheptose Biosynthetic Routes Across Diverse Organisms (e.g., Bacteria, Archaea, Plants)
The biosynthesis pathway for D-mannoheptose derivatives, while best characterized in Gram-negative bacteria for LPS synthesis, shows variations across different domains of life. researchgate.netcas.cn
In Bacteria , the pathway leading to ADP-L-glycero-β-D-manno-heptose is widespread among Gram-negative species like E. coli, Shigella sonnei, and Neisseria spp. wiley.comresearchgate.net A key difference is the organization of the genes. In E. coli, the genes are scattered across the chromosome, whereas in some Gram-positive bacteria like Aneurinibacillus thermoaerophilus, they are organized in a single operon. nih.gov Another point of divergence is the nature of the kinase and nucleotidyltransferase enzymes. E. coli utilizes the bifunctional HldE, while organisms like Burkholderia and Neisseria have two separate enzymes, HldA and HldC. mdpi.comtandfonline.com Furthermore, while the ADP-activated heptose is common, some bacteria, like A. thermoaerophilus, synthesize GDP-D-α-D-heptose for S-layer glycoprotein (B1211001) synthesis. asm.org This pathway differs in the anomeric specificity of the kinase and the type of nucleotide transferred. nih.gov The heptose of the antibiotic septacidin, produced by the Gram-positive bacterium Streptomyces, is also derived from S-7-P via an ADP-heptose pathway, indicating a surprising conservation of this pathway across bacterial phyla for different metabolic purposes. pnas.org
In Archaea , the knowledge of heptose biosynthesis is less extensive. However, recent studies have shown that functional heptose biosynthetic enzymes (HBEs) are present in archaea. researchgate.netcas.cn It has been demonstrated that ADP-heptose is produced in archaea and can act as an immune agonist, suggesting the presence of a similar biosynthetic pathway. cas.cn
In Plants and other Eukaryotes , the presence of a complete D-mannoheptose biosynthetic pathway is not well-established. While some eukaryotes, including plants and protostomes, possess homologs of HBEs, vertebrates appear to have lost the ability to synthesize β-D-manno-heptoses. researchgate.netcas.cn Instead, vertebrates have evolved specific receptors, like the ALPK1 kinase, to recognize these bacterial and archaeal metabolites as pathogen-associated molecular patterns (PAMPs), triggering an innate immune response. cas.cn This suggests a co-evolutionary arms race where the loss of the biosynthetic pathway in vertebrates was coupled with the gain of a surveillance system to detect it in microbes. cas.cn
| Organism Type | Pathway Product(s) | Key Enzymes / Organization | Biological Role |
| Gram-negative Bacteria (E. coli, S. flexneri) | ADP-L-glycero-β-D-manno-heptose | GmhA, bifunctional HldE, GmhB, HldD (genes scattered) nih.govnih.gov | Lipopolysaccharide (LPS) inner core synthesis. nih.gov |
| Gram-negative Bacteria (Burkholderia, Neisseria) | ADP-L-glycero-β-D-manno-heptose | GmhA, HldA (kinase), GmhB, HldC (adenylyltransferase), HldD tandfonline.com | LPS inner core synthesis. tandfonline.com |
| Gram-positive Bacteria (A. thermoaerophilus) | GDP-D-α-D-heptose | GmhA, kinase, phosphatase, GDP-transferase (genes in an operon) asm.orgnih.gov | S-layer glycoprotein synthesis. asm.org |
| Gram-positive Bacteria (Streptomyces sp.) | ADP-L-glycero-β-D-manno-heptose | SepB (GmhA-like), SepL (HldE-like), SepC (HldD-like) pnas.org | Secondary metabolite (septacidin) biosynthesis. pnas.org |
| Archaea | ADP-heptose, CDP-heptose, UDP-heptose | Heptose Biosynthetic Enzymes (HBEs) present researchgate.netcas.cn | Innate immune agonist; other roles not fully elucidated. cas.cn |
| Plants / Protostomes | Putative NDP-heptoses | HBEs are distributed in some species. researchgate.net | Physiological roles are currently elusive. researchgate.net |
| Vertebrates | Absent | Pathway lost during evolution. cas.cn | Evolved ALPK1 receptor to detect microbial heptoses. cas.cn |
This table presents a comparative overview of D-mannoheptose biosynthetic routes in different organisms.
Advanced Metabolic Flux Analysis 13c Mfa Using D Mannoheptose Ul 13c7
Methodological Framework of ¹³C-MFA with D-Mannoheptose-UL-¹³C₇ as a Labeled Substrate
The core of ¹³C-MFA lies in introducing a ¹³C-labeled substrate into a biological system and tracking the distribution of the ¹³C atoms throughout the metabolic network. creative-proteomics.com When D-Mannoheptose-UL-¹³C₇ is used as the tracer, all seven carbon atoms of the mannoheptose molecule are ¹³C isotopes. This provides a distinct isotopic signature that can be followed as the molecule is metabolized.
The experimental workflow begins with culturing cells in a medium where the primary carbon source for heptose synthesis is replaced with D-Mannoheptose-UL-¹³C₇. The cells are allowed to grow until they reach a metabolic and isotopic steady state, at which point the incorporation of ¹³C into various metabolites has stabilized. nsf.gov
Following the labeling experiment, intracellular metabolites are extracted, and their isotopic labeling patterns are measured. The primary analytical techniques for this are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can determine the mass isotopomer distribution (MID) for key metabolites, which is the relative abundance of molecules with a specific number of ¹³C atoms. researchgate.net
The measured MIDs, along with other experimental data such as substrate uptake and product secretion rates, are then used in a computational model of the organism's metabolic network. 13cflux.net By using iterative algorithms, the model estimates the intracellular metabolic fluxes that would produce the observed isotopic labeling patterns. nih.gov This process allows for the quantification of reaction rates throughout the central carbon metabolism and specific pathways related to heptose metabolism.
Tracing Carbon Flow in Core Oligosaccharide and Polysaccharide Biosynthesis (e.g., Lipopolysaccharide, Capsular Polysaccharides)
Heptoses are essential building blocks of the core region of lipopolysaccharides (LPS) in Gram-negative bacteria and are also found in the capsular polysaccharides (CPS) of various pathogens. cas.cnkegg.jp The biosynthesis of these heptose moieties typically begins with sedoheptulose-7-phosphate, a key intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgresearchgate.net This precursor is converted through a series of enzymatic steps into an activated nucleotide sugar, such as ADP-L-glycero-β-D-manno-heptose, which is then incorporated into the growing polysaccharide chain. nih.govnih.govnih.gov
By supplying D-Mannoheptose-UL-¹³C₇, researchers can directly trace the flow of all seven carbon atoms into these critical cell surface structures. As the labeled heptose is processed through the biosynthetic pathway, the resulting nucleotide-heptose and the final polysaccharide will contain the ¹³C₇ signature. Analysis of the isotopic enrichment in the heptose units isolated from LPS or CPS can confirm the activity of the biosynthetic pathway and quantify the rate of polysaccharide synthesis. acs.org This approach is particularly valuable for identifying alternative or previously unknown pathways for heptose incorporation.
The table below illustrates a hypothetical outcome of a tracer experiment aimed at quantifying the incorporation of D-Mannoheptose-UL-¹³C₇ into the LPS core of a bacterial culture.
| Metabolite | Mass Isotopomer | Relative Abundance (%) |
| D-Mannoheptose-UL-¹³C₇ (in medium) | M+7 | 99.0 |
| Intracellular Sedoheptulose-7-phosphate | M+0 | 15.2 |
| M+1 | 2.5 | |
| M+2 | 3.1 | |
| M+3 | 4.0 | |
| M+4 | 5.5 | |
| M+5 | 10.7 | |
| M+6 | 18.3 | |
| M+7 | 40.7 | |
| ADP-L-glycero-β-D-manno-heptose | M+7 | 85.4 |
| Heptose from LPS Core | M+7 | 83.1 |
This interactive table demonstrates how the high enrichment of the M+7 isotopomer is maintained from the precursor to the final product, indicating a direct and significant flux through this pathway.
Investigation of Intermediary Metabolism and Anabolic Pathways involving Heptoses
The metabolism of D-Mannoheptose is intrinsically linked to the central carbon metabolism, primarily through the pentose phosphate pathway (PPP), where its precursor, sedoheptulose-7-phosphate, is synthesized. cas.cn When D-Mannoheptose-UL-¹³C₇ is introduced, the ¹³C labels can be traced not only forward into polysaccharides but also backward into the central metabolism if the biosynthetic reactions are reversible or if catabolic pathways for heptoses exist in the organism.
For instance, the labeled sedoheptulose-7-phosphate can participate in the non-oxidative PPP reactions, leading to the distribution of ¹³C atoms into glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org The labeling patterns in these central metabolites can provide valuable information about the reversibility and relative rates of the transaldolase and transketolase reactions.
Quantitative Determination of Metabolic Flux Distributions in Defined Biological Systems
A primary goal of ¹³C-MFA is to move beyond qualitative pathway tracing to the quantitative determination of metabolic fluxes. nsf.gov The use of D-Mannoheptose-UL-¹³C₇ allows for precise quantification of fluxes through the heptose biosynthetic pathways and their connections to central metabolism.
The quantitative analysis relies on the principle that the distribution of mass isotopomers in metabolites is a direct consequence of the fluxes through the metabolic network. By fitting the experimentally measured MIDs to a metabolic model, a flux map can be generated that depicts the rate of every reaction in the model. nih.gov
Below is a representative data table showing a simplified flux distribution in a hypothetical bacterium, with fluxes normalized to the uptake rate of the primary carbon source.
| Reaction / Pathway | Flux Value (normalized) | Confidence Interval |
| Sedoheptulose-7-phosphate Isomerase | 0.15 | [0.13, 0.17] |
| D-glycero-D-manno-heptose-7-phosphate Kinase | 0.15 | [0.13, 0.17] |
| ADP-heptose Synthesis | 0.14 | [0.12, 0.16] |
| LPS Core Biosynthesis | 0.12 | [0.10, 0.14] |
| Pentose Phosphate Pathway (Oxidative) | 0.35 | [0.32, 0.38] |
| Glycolysis (Embden-Meyerhof-Parnas) | 0.65 | [0.61, 0.69] |
| Tricarboxylic Acid (TCA) Cycle | 0.50 | [0.47, 0.53] |
This interactive table illustrates how ¹³C-MFA can provide precise flux values for specific pathways, complete with statistical confidence intervals.
Integration of ¹³C-MFA with Genome-Scale Metabolic Network Models (GSMNMs) for Predictive Analysis
Genome-scale metabolic network models (GSMNMs) are comprehensive representations of an organism's entire metabolic potential, constructed from its genomic and biochemical information. nih.gov While powerful, these models often contain gaps and uncertainties, and their predictive power can be limited without experimental validation.
Integrating ¹³C-MFA data provides crucial experimental constraints that significantly refine and validate GSMNMs. plos.orgnih.gov The flux distributions determined from D-Mannoheptose-UL-¹³C₇ tracing experiments can be used to constrain the solution space of the GSMNM, leading to more accurate predictions of metabolic behavior under different conditions. plos.org This integrated approach, sometimes referred to as two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA), combines the detailed resolution of ¹³C-MFA for central metabolism with the comprehensive scope of a genome-scale model. nih.gov
This synergy is particularly useful for metabolic engineering applications. For example, if the goal is to increase the production of a specific polysaccharide, the integrated model can be used to predict the effects of gene knockouts or overexpressions on the flux towards the desired product. The model, validated with experimental flux data, can guide the rational design of microbial cell factories.
The following table summarizes how ¹³C-MFA data enhances the predictive capabilities of GSMNMs.
| GSMNM Parameter | Without ¹³C-MFA Constraints | With ¹³C-MFA Constraints |
| Flux Prediction Accuracy | Lower, relies on optimization assumptions (e.g., biomass maximization). | Higher, constrained by experimentally determined intracellular fluxes. |
| Solution Space | Large, many possible flux distributions can satisfy basic constraints. | Significantly reduced, leading to a more realistic representation of the metabolic state. |
| Identification of Active Pathways | Can predict potential pathways but not their in vivo activity. | Confirms and quantifies the activity of specific pathways. |
| Predictive Power for Genetic Manipulation | Less reliable, higher uncertainty in predicted outcomes. | More reliable, improved accuracy in predicting the metabolic response to genetic changes. |
This interactive table highlights the added value of integrating experimental flux data into genome-scale models for more accurate and predictive metabolic analysis.
High Resolution Analytical Methodologies for 13c Labeled Heptose Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopomer Distribution Analysis and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and isotopic labeling patterns of metabolites. mnms-platform.comnih.gov For the analysis of D-Mannoheptulose-UL-13C7 and its metabolic products, 13C NMR is particularly valuable due to its ability to directly detect the labeled carbon atoms. mdpi.com The large chemical shift range of 13C NMR (~200 ppm) allows for less signal overlap compared to proton (1H) NMR, which is advantageous when analyzing complex mixtures of metabolites. frontiersin.org
The primary strength of NMR in this context is its unique capacity to determine the site-specific isotopic abundance within a molecule, providing a detailed isotopomer distribution. mnms-platform.com By analyzing the couplings between adjacent 13C nuclei (13C-13C J-coupling), it is possible to map the carbon framework and trace the metabolic fate of the labeled heptose. nih.govfrontiersin.org Two-dimensional (2D) NMR experiments, such as the 1H-13C Heteronuclear Single Quantum Correlation (HSQC), are instrumental in assigning signals and confirming the structural identity of labeled metabolites by correlating protons with their directly attached carbons. nih.gov While NMR has lower sensitivity compared to mass spectrometry, isotopic labeling with 13C significantly enhances the signal, making experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) feasible for establishing 13C-13C connectivities. frontiersin.org
Table 1: Key NMR Spectroscopy Techniques for 13C-Labeled Metabolite Analysis
| Technique | Information Obtained | Key Advantages |
|---|---|---|
| 1D 13C NMR | Direct detection and quantification of 13C enrichment at specific carbon positions. | Large chemical shift dispersion, reduced signal overlap. frontiersin.org |
| 2D 1H-13C HSQC | Correlation of protons to their attached carbons for structural confirmation and assignment. | Provides unambiguous identification of metabolites in complex mixtures. nih.gov |
| 2D INADEQUATE | Establishes direct 13C-13C bond correlations. | Maps the carbon skeleton of metabolites, crucial for tracing metabolic pathways. frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling and Enrichment Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for metabolic flux analysis using 13C-labeled substrates. nih.govspringernature.com It is highly sensitive and provides reproducible measurements of mass isotopologue distributions (MIDs) in various metabolites. Sugars and other polar metabolites like heptoses are non-volatile and require chemical derivatization to increase their volatility and thermal stability for GC analysis. restek.comyoutube.com
Common derivatization methods include silylation, which replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, or acetylation. restek.comyoutube.com An oximation step is often performed prior to silylation to reduce the number of isomers formed from the cyclic sugar structures, simplifying the resulting chromatograms. restek.com
Once separated by the gas chromatograph, the derivatized metabolites are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum contains a molecular ion and several fragment ions. The analysis of the mass shifts in these fragments due to the incorporation of 13C allows for the determination of the number of labeled carbons in specific parts of the molecule. nih.gov This positional information is invaluable for resolving fluxes through different metabolic pathways. nih.govnih.govmdpi.com By analyzing the MIDs of key metabolites like amino acids or organic acids derived from D-Mannoheptulose-UL-13C7, researchers can quantify intracellular fluxes throughout the central carbon metabolism. springernature.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile platform for metabolomics, particularly for the analysis of polar and non-volatile compounds like sugars and their phosphorylated derivatives. hpst.cznih.gov A significant advantage of LC-MS is that it can often analyze these compounds without the need for derivatization, streamlining sample preparation. nih.gov
Tandem mass spectrometry (LC-MS/MS) further enhances the capabilities by allowing for the selective monitoring of specific metabolites and their fragments. mdpi.comnih.gov This approach, often using methods like Multiple Reaction Monitoring (MRM), provides excellent sensitivity and specificity for quantifying low-abundance metabolites, making it possible to accurately measure the incorporation of 13C from D-Mannoheptulose-UL-13C7 into various metabolic pools. researchgate.net High-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, are frequently used to provide accurate mass measurements, which aids in the confident identification of metabolites and the precise determination of isotopic enrichment. nih.govnih.gov
Advanced Chromatographic Separation Techniques for Heptose Stereoisomers and Derivatized Forms
The separation of carbohydrates presents a significant analytical challenge due to the existence of numerous stereoisomers (e.g., epimers and anomers) that have very similar physicochemical properties. nih.gov Advanced chromatographic techniques are essential for resolving these isomers to accurately profile the metabolic fate of D-Mannoheptulose-UL-13C7.
Derivatization is a key strategy to improve the chromatographic separation of sugar isomers. nih.govresearchgate.net By reacting the sugar with a specific reagent, its properties can be altered to enhance separation on a given column. For GC-MS, different derivatization protocols can yield distinct separation profiles. For instance, a two-step oximation/silylation procedure can be optimized to resolve a wide range of aldoses and ketoses. nih.gov
In liquid chromatography, various column chemistries and mobile phases can be employed to separate stereoisomers. HILIC and ligand-exchange chromatography are common approaches. lcms.cz The choice of stationary phase is critical; for example, amide-based columns are widely used in HILIC for sugar analysis. lcms.cz Two-dimensional liquid chromatography (2D-LC) is an advanced technique that significantly increases peak capacity and resolving power by combining two different separation mechanisms. This can be particularly useful for separating target heptose metabolites from complex biological matrices. nih.gov
Table 2: Comparison of Chromatographic Derivatization Methods for Sugar Analysis
| Derivatization Method | Primary Technique | Effect on Analyte | Key Benefit |
|---|---|---|---|
| Silylation (e.g., with BSTFA) | GC-MS | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. youtube.com | Most common method for GC analysis of sugars. |
| Oximation + Silylation | GC-MS | Reduces the formation of multiple anomeric peaks by opening the ring structure before silylation. restek.com | Simplifies chromatograms and improves separation of mixtures. restek.com |
| Acetylation | GC-MS | Forms alditol acetate (B1210297) derivatives, increasing volatility. | Can produce a single derivative peak for some sugars. restek.com |
Computational Algorithms and Software for Isotopic Labeling Data Processing and Flux Estimation
The large and complex datasets generated by NMR and MS analysis of 13C-labeling experiments require sophisticated computational tools for data processing, analysis, and interpretation. nih.gov The ultimate goal of these experiments is often to quantify the rates of metabolic reactions (fluxes), which cannot be measured directly but must be inferred by fitting the isotopic labeling data to a metabolic network model. 13cflux.net
Several software packages have been developed to facilitate 13C-Metabolic Flux Analysis (13C-MFA). These programs typically include modules for:
Model Creation: Defining the metabolic network, including all relevant reactions and atom transitions.
Isotopomer Simulation: Simulating the expected labeling patterns of metabolites for a given set of fluxes.
Parameter Estimation: Iteratively adjusting the flux values to find the best fit between the simulated and experimentally measured isotopomer distributions.
Statistical Analysis: Evaluating the goodness-of-fit and determining confidence intervals for the estimated fluxes.
Prominent software suites for 13C-MFA include 13CFLUX2, METRAN, and OpenFLUX. 13cflux.netmit.eduoup.comresearchgate.net13cflux.net 13CFLUX2 is a high-performance software designed for detailed quantification of intracellular fluxes and includes tools for experimental design and statistical analysis. 13cflux.netoup.com METRAN and OpenFLUX are based on the Elementary Metabolite Unit (EMU) framework, which significantly improves the computational speed for flux calculations, making it suitable for large-scale metabolic networks. mit.eduresearchgate.net Other computational tools focus on specific data processing steps, such as algorithms for correcting for the natural abundance of stable isotopes in the raw MS data or for calculating positional isotopomer distributions from tandem MS data. nih.govnih.gov
Broader Research Applications and Future Directions in D Mannoheptose Ul 13c7 Studies
Deciphering Glycosylation Pathways and Complex Glycoconjugate Assembly
The biosynthesis of complex glycoconjugates, such as lipopolysaccharides (LPS) in Gram-negative bacteria, involves intricate enzymatic pathways. D-Mannoheptose is a key precursor in the synthesis of the inner core of LPS. nih.govresearchgate.net The use of D-Mannoheptose-UL-13C7 allows researchers to trace the metabolic fate of the heptose sugar as it is incorporated into these complex structures. By following the ¹³C label, scientists can identify intermediates and elucidate the sequence of enzymatic reactions.
For instance, in Escherichia coli, the biosynthesis of ADP-L-glycero-β-D-manno-heptose, the activated form of the heptose donor, has been investigated. nih.govnih.gov This pathway involves several enzymes, including a sedoheptulose-7-phosphate isomerase (GmhA), a bifunctional D-glycero-β-D-manno-heptose-7-phosphate kinase/D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase (HldE), and a D,D-heptose 1,7-bisphosphate phosphatase (GmhB). nih.gov By supplying this compound to bacterial cultures and analyzing the resulting LPS and its precursors using mass spectrometry, the flow of carbon from the initial substrate to the final product can be meticulously mapped. This approach helps to confirm the roles of known enzymes and can lead to the discovery of novel pathway components.
Elucidating Novel Enzymatic Reaction Mechanisms and Substrate Specificities with Isotopic Labeling
Isotopically labeled substrates are invaluable tools for studying enzyme mechanisms. nih.gov this compound can be used to probe the catalytic mechanisms of enzymes involved in heptose metabolism. For example, the enzyme GDP-d-glycero-α-d-manno-heptose 4,6-dehydratase, which is involved in the modification of heptose sugars in the capsular polysaccharide of Campylobacter jejuni, proceeds through a 4-keto intermediate. nih.gov By using this compound as a substrate, researchers can use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to detect and characterize transient intermediates, providing direct evidence for the proposed reaction mechanism.
Furthermore, the uniform labeling of the heptose molecule allows for the determination of substrate specificity and the stereochemical course of enzymatic reactions. The analysis of the isotopic distribution in the products can reveal which bonds are broken and formed during catalysis, offering insights into the precise chemical transformations occurring within the enzyme's active site.
Applications in Metabolic Engineering for Enhanced Biosynthesis and Pathway Optimization
Metabolic engineering aims to modify the metabolism of an organism to increase the production of desired compounds. mdpi.comusu.edu this compound can be a critical tool in these efforts, particularly for the production of valuable glycoconjugates or other heptose-derived natural products. By tracing the metabolic flux from this compound, researchers can identify bottlenecks in a biosynthetic pathway where the flow of carbon is restricted.
For example, if the goal is to overproduce a specific LPS variant for vaccine development, feeding the engineered bacteria with this compound and analyzing the labeled intermediates can reveal which enzymatic steps are rate-limiting. This information can then be used to guide further genetic modifications, such as overexpressing the genes for the bottleneck enzymes or downregulating competing pathways, to optimize the production of the target molecule.
Systems-Level Understanding of Carbon and Energy Metabolism in Model Organisms
The introduction of a ¹³C-labeled substrate like this compound allows for a systems-level analysis of carbon and energy metabolism. While D-mannoheptose itself can have effects on glucose metabolism, using the labeled form provides a direct way to trace its metabolic fate. nih.gov When a model organism is fed this compound, the ¹³C atoms will be incorporated into various metabolic pools throughout the cell, not just those directly related to heptose metabolism.
Through metabolomic analysis, where the entire complement of small-molecule metabolites is analyzed, the distribution of the ¹³C label can be tracked into central carbon metabolism (e.g., glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid cycle), amino acid biosynthesis, and other key metabolic pathways. This provides a global view of how the organism utilizes the heptose sugar and how its metabolism is interconnected.
Exploration of Unconventional Heptose Metabolic Roles Beyond Canonical Bacterial Cell Wall Components
While the primary known role of D-mannoheptose in bacteria is as a component of the LPS inner core, there is potential for it to have other, less conventional metabolic functions. oregonstate.education The bacterial cell wall is a complex structure with various components, and heptoses may play roles in other cell surface structures or in signaling pathways that are yet to be discovered. nih.govembopress.org
By using this compound in combination with advanced analytical techniques, researchers can search for novel heptose-containing metabolites. This untargeted metabolomics approach could reveal previously unknown pathways and functions of heptose sugars in bacteria and other organisms. The discovery of such unconventional roles would significantly broaden our understanding of the metabolic capabilities of microorganisms.
Development of Novel Isotopic Tracing Strategies and Integrated Analytical Platforms for Metabolomics
The use of this compound drives the development of more sophisticated isotopic tracing strategies and integrated analytical platforms. nih.gov To fully leverage the information contained within the ¹³C labeling patterns, advanced analytical methods are required. This includes high-resolution mass spectrometry (MS) for accurate mass determination and tandem MS (MS/MS) for structural elucidation of labeled metabolites.
Furthermore, integrating data from multiple analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and NMR, provides a more comprehensive picture of the metabolic network. nih.gov The development of computational tools and bioinformatics workflows is also crucial for the analysis and visualization of the large datasets generated in these stable isotope tracing experiments. mdpi.com
Mechanistic Studies of Host-Microbe Glycan Interactions through Metabolite Tracking
Glycans on the surface of both host cells and microbes play a critical role in their interactions. nih.gov Bacterial LPS, containing D-mannoheptose, is a major factor in the interaction with the host immune system. By labeling the bacterial LPS with this compound, it becomes possible to track the fate of this molecule during host-pathogen interactions.
For instance, researchers can investigate the uptake and processing of bacterial glycans by host immune cells. nih.govgriffith.edu.au By following the ¹³C label, it may be possible to identify the host cell receptors that bind to the heptose-containing LPS and to trace the downstream signaling pathways that are activated. This can provide valuable insights into the mechanisms of innate immunity and the pathogenesis of bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing D-Mannoheptose-UL-13C7 with isotopic purity ≥98%?
- Methodological Answer : Synthesis typically involves enzymatic or chemical methods using ¹³C-labeled precursors. Key steps include:
- Precursor Selection : Use UL-¹³C-glucose or UL-¹³C-mannose as starting substrates to ensure uniform labeling.
- Reaction Optimization : Control pH (6.5–7.5), temperature (37°C for enzymatic synthesis), and catalyst concentrations (e.g., phosphatase enzymes).
- Purification : Employ HPLC or ion-exchange chromatography to isolate this compound. Validate purity via NMR (¹³C-NMR for isotopic distribution) and mass spectrometry (HRMS for molecular weight confirmation) .
- Table 1 : Example Synthesis Parameters
| Parameter | Range |
|---|---|
| pH | 6.5–7.5 |
| Temperature | 37°C |
| Yield (HPLC) | 65–80% |
Q. How can researchers ensure stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies at 25°C/60% RH and 40°C/75% RH for 6–12 months.
- Analytical Monitoring : Use LC-MS to track degradation products (e.g., heptulose isomers) and quantify isotopic integrity.
- Recommendations : Store lyophilized samples at -80°C in argon-sealed vials to minimize hydrolysis and oxidation .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS for separation and detection.
- Internal Standards : Deuterated analogs (e.g., D-Mannoheptose-D7) improve quantification accuracy.
- Detection Limits : Typical LOQ ranges from 0.1–1.0 ng/mL in serum/plasma .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining isotopic purity?
- Methodological Answer :
- DOE Approaches : Apply factorial design to test variables (e.g., enzyme concentration, reaction time).
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products.
- Case Study : A 2021 study achieved 85% yield by coupling biocatalysis with continuous flow reactors .
Q. How should contradictory data on isotopic enrichment levels between NMR and MS analyses be resolved?
- Methodological Answer :
- Root-Cause Analysis : Check for matrix effects in MS (e.g., ion suppression) or NMR calibration errors.
- Cross-Validation : Compare results with orthogonal methods (e.g., isotope ratio mass spectrometry).
- Documentation : Report discrepancies transparently and provide error margins in publications .
Q. What strategies are effective for integrating this compound into cross-disciplinary studies (e.g., metabolomics or glycobiology)?
- Methodological Answer :
- Collaborative Frameworks : Partner with metabolomics labs to standardize protocols for tracer studies.
- Data Sharing : Use platforms like MetaboLights to share isotopic labeling datasets.
- Ethical Considerations : Address isotopic waste disposal and compliance with biosafety guidelines .
Q. How can researchers ensure reproducibility of metabolic flux analysis results using this compound?
- Methodological Answer :
- Standardized Protocols : Adopt MIAMI (Minimum Information About a Metabolic Experiment) guidelines.
- QC Measures : Include batch controls and reference materials (e.g., NIST-traceable ¹³C standards).
- Replication : Perform triplicate experiments across independent labs to validate flux distributions .
Data Presentation Guidelines
- Tables/Graphs : Use APA-style formatting for statistical data. For isotopic enrichment, include error bars (±SEM) and p-values.
- Raw Data : Deposit in supplementary materials or repositories like Zenodo to enhance transparency .
Ethical and Compliance Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
